molecular formula C12H19N5S B14362179 9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine CAS No. 91637-42-2

9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine

Cat. No.: B14362179
CAS No.: 91637-42-2
M. Wt: 265.38 g/mol
InChI Key: LMLMVUMFVWFDED-UHFFFAOYSA-N
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Description

9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine is an organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine core substituted with 2-methylpropyl and propan-2-ylsulfanyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine can be achieved through various organic synthesis techniques. One common method involves the alkylation of a purine derivative with 2-methylpropyl and propan-2-ylsulfanyl groups. The reaction typically requires a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituent groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the purine ring.

Scientific Research Applications

9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may serve as a probe to study purine metabolism and its role in cellular processes.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit enzymes like xanthine oxidase, which is involved in the breakdown of purines, thereby affecting the levels of uric acid and other metabolites.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base that pairs with cytosine in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

Uniqueness

9-(2-Methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other purine derivatives. These unique features can make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

91637-42-2

Molecular Formula

C12H19N5S

Molecular Weight

265.38 g/mol

IUPAC Name

9-(2-methylpropyl)-6-propan-2-ylsulfanylpurin-2-amine

InChI

InChI=1S/C12H19N5S/c1-7(2)5-17-6-14-9-10(17)15-12(13)16-11(9)18-8(3)4/h6-8H,5H2,1-4H3,(H2,13,15,16)

InChI Key

LMLMVUMFVWFDED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SC(C)C)N

Origin of Product

United States

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